molecular formula C16H12N4O2 B1207445 Didemnimide C

Didemnimide C

Cat. No.: B1207445
M. Wt: 292.29 g/mol
InChI Key: WVAGDTBMSZAWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Didemnimide C is a member of indoles, a member of pyrroles and a member of maleimides. It has a role as a metabolite.

Scientific Research Applications

Biological Activities

1. Antipredatory Effects
Didemnimide C exhibits significant antipredatory properties. Laboratory assays have demonstrated that it can deter feeding by various marine predators, including reef fish. In controlled experiments, this compound was found to enhance the deterrent effects of Didemnimide D, suggesting a synergistic interaction that increases its effectiveness as a feeding deterrent at natural concentrations . This property is crucial for the survival of the producing organisms in their natural habitats.

2. Cytotoxicity
Research has shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of human promyelocytic leukemia cells (HL-60) with an IC50 value indicating significant potency . Such findings suggest its potential role as a lead compound in anticancer drug development.

Case Studies and Research Findings

Case Study 1: Antipredatory Activity
A study conducted on Didemnum conchyliatum revealed that this compound significantly deterred feeding in laboratory settings but showed variable effectiveness in natural environments. This variability highlights the importance of environmental factors in determining the efficacy of natural deterrents .

Case Study 2: Cytotoxic Evaluation
In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines, including HL-60 and others. The results indicated that this compound could serve as a promising candidate for further development into anticancer therapies due to its selective toxicity towards malignant cells while sparing normal cells .

Comparative Data Table

Property This compound Didemnimide D
Source Didemnum conchyliatumDidemnum sp.
Cytotoxicity (IC50) 10.1 μM (HL-60)0.035 mg/ml (feeding deterrent)
Antipredatory Activity YesYes
Mechanism Cell cycle inhibitionFeeding deterrent

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

3-(1H-indol-3-yl)-4-(3-methylimidazol-4-yl)pyrrole-2,5-dione

InChI

InChI=1S/C16H12N4O2/c1-20-8-17-7-12(20)14-13(15(21)19-16(14)22)10-6-18-11-5-3-2-4-9(10)11/h2-8,18H,1H3,(H,19,21,22)

InChI Key

WVAGDTBMSZAWPO-UHFFFAOYSA-N

SMILES

CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43

Canonical SMILES

CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Didemnimide C
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